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Compound of Interest

Compound Name: EML-405

CAS No.: 2101954-79-2

Cat. No.: B607299 Get Quote

Executive Summary
EML-405 represents a pivotal development in epigenetic pharmacology, identified as a first-in-

class small molecule antagonist of Spindlin1 (SPIN1).[1][2] SPIN1 is a histone reader protein

containing three Tudor domains, known to recognize trimethylated histone H3 lysine 4

(H3K4me3) and asymmetric dimethylarginine (H3R8me2a).

By competitively occupying the aromatic cage of the SPIN1 Tudor domains, EML-405 disrupts

the protein's ability to dock onto active chromatin, thereby dampening SPIN1-mediated

transcriptional co-activation.[3] While subsequent optimization led to the more potent EML-

631/632/633 series, EML-405 remains the foundational "hit" molecule that established the

druggability of the SPIN1 effector domain.

Key Utility:

Target Validation: Proving the "druggability" of methyl-lysine reader domains beyond

Bromodomains.

Mechanism Study: Dissecting the role of SPIN1 in ribosomal RNA (rRNA) transcription and

Wnt signaling.

Structural Biology: EML-405's unique bivalent binding mode bridges Tudor domains 1 and 2,

offering a template for bivalent inhibitor design.
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Chemical & Pharmacological Profile
Molecule Identification[1][2]

Compound Name: EML-405

Target: Spindlin1 (SPIN1)[1][2][3][4][5]

Target Class: Epigenetic Reader (Tudor Domain)[3]

Binding Affinity (

): ~15 µM (determined via Isothermal Titration Calorimetry)

Origin: Identified via high-throughput protein domain microarray screening of a targeted

library based on UNC1215 analogs.[1][2]

Structural Mechanism
Unlike monovalent inhibitors that target a single pocket, crystallographic studies reveal that

EML-405 binds in a bivalent mode. The molecule spans the surface grooves of SPIN1,

simultaneously engaging the aromatic cages of both Tudor Domain 1 and Tudor Domain 2.

Property Description

Binding Site Aromatic cage of Tudor I and II

Interaction Type Competitive inhibition vs. H3K4me3 peptide

Selectivity

High specificity for SPIN1 over other

Tudor/Chromodomain proteins (e.g., 53BP1,

CBX series)

Thermal Stabilization
Induces

shift of ~5°C in SPIN1 (Thermal Shift Assay)

Mechanism of Action (MoA)
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The primary mechanism of EML-405 is the steric displacement of the SPIN1 reader protein

from chromatin.

Native State: SPIN1 binds H3K4me3 at gene promoters (notably rDNA and Wnt targets).

This recruitment facilitates the assembly of transcriptional machinery (e.g., TCF4), driving

gene expression.

Inhibited State: EML-405 mimics the methylated lysine functionality. It occupies the Tudor

domains with higher affinity than the histone tail, ejecting SPIN1 from the chromatin.

Consequence: Loss of SPIN1 occupancy reduces the transcription of rRNA and other

oncogenic targets.

Visualization: EML-405 Signaling Blockade
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Figure 1: Mechanism of Action. EML-405 competitively binds SPIN1, preventing H3K4me3

recognition and silencing downstream transcription.[1][2][3]

Experimental Protocols
To validate EML-405 activity in your research, the following self-validating protocols are

recommended. These assays confirm target engagement (biophysical) and functional

displacement (cellular).

Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm EML-405 enters the cell and binds SPIN1 in a complex biological matrix.

Materials:

HEK293T cells (or relevant line).

EML-405 (dissolved in DMSO).

Antibody: Anti-SPIN1.

Workflow:

Treatment: Treat cells with 20 µM EML-405 (or DMSO control) for 1 hour.

Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with

protease inhibitors.

Aliquot & Heat: Divide lysate into 8–10 aliquots. Heat each aliquot to a distinct temperature

(range: 40°C to 70°C) for 3 minutes using a PCR thermocycler.

Cooling: Immediately cool on ice for 3 minutes.

Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured)

proteins.

Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using Anti-

SPIN1.
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Analysis: Plot band intensity vs. Temperature.

Success Criteria: The EML-405 treated curve should shift to the right (higher

) compared to DMSO, indicating thermal stabilization.

Protocol B: Chromatin Immunoprecipitation (ChIP-
qPCR)
Purpose: To demonstrate EML-405 mediated displacement of SPIN1 from specific gene loci

(e.g., rDNA).

Workflow Visualization:

Cell Treatment
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Click to download full resolution via product page

Figure 2: ChIP-qPCR Workflow for validating SPIN1 displacement.

Step-by-Step:

Culture: Grow cells to 80% confluence. Treat with 20 µM EML-405 for 6–12 hours.

Crosslink: Add formaldehyde (1% final) for 10 min; quench with glycine.

Lysis & Sonication: Lyse nuclei. Sonicate chromatin to achieve fragment sizes of 200–500

bp.

Immunoprecipitation: Incubate chromatin with 2–5 µg of Anti-SPIN1 antibody overnight at

4°C. Use IgG as a negative control.

Wash & Elute: Wash with low salt, high salt, LiCl, and TE buffers. Elute chromatin.

Reverse Crosslink: Incubate at 65°C overnight with NaCl and Proteinase K.

qPCR: Quantify DNA using primers for SPIN1 targets (e.g., 45S rDNA promoter).
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Success Criteria: EML-405 treatment should result in a statistically significant decrease in

% Input recovery compared to DMSO.

Comparative Analysis: EML-405 vs. Next-Gen
Analogs
While EML-405 is the probe of interest, researchers must understand its position in the

development lineage. EML-405 served as the structural template for the EML-631/632/633

series.[2][3]

Feature EML-405 (Parent) EML-631/633 (Optimized)

Binding Mode Bivalent (Tudor I & II)
Bivalent + Side chain

extension

Affinity (

)
~15 µM < 100 nM

Cellular Potency
Moderate (requires ~20-50

µM)
High (active at 1-5 µM)

Selectivity Good Excellent

Primary Use Structural Proof-of-Concept Functional Biological Studies

Expert Insight: If your experiment requires high-sensitivity functional phenotypic readout (e.g.,

cell viability), consider using EML-633. However, use EML-405 if you are replicating the

foundational structural biology or studying the specific bivalent binding mechanics described in

early literature.
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Bae, N., et al. (2017).Developing Spindlin1 small-molecule inhibitors by using protein
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Source:[1]

Gretarsson, K.H., et al. (2013).Inhibition of methyl-lysine reader proteins.

Context: Discusses the broader context of targeting Tudor domains, valid

Source: (Review context)

Structural Genomics Consortium (SGC).Epigenetic Chemical Probes.

Context: General methodology for validating chemical probes like EML-405 (Target
engagement, Selectivity, Cellular activity).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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